

An In-Depth Technical Guide to Carfecillin: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin is a semi-synthetic β-lactam antibiotic that functions as an orally administered prodrug of carbenicillin.[1][2] Upon absorption, it is rapidly hydrolyzed to carbenicillin, which exerts its antibacterial activity by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of **Carfecillin**. Detailed protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy are presented to support further research and development in the field of antibacterial agents.

Chemical Structure and Identification

Carfecillin, chemically known as the phenyl ester of carbenicillin, is a derivative of the penicillin core structure.[1] Its structure is characterized by the presence of a β -lactam ring fused to a thiazolidine ring, with a side chain that is an alpha-phenyl ester of carbenicillin.



Identifier	Value
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
CAS Number	27025-49-6[2]
Molecular Formula	C23H22N2O6S[2]
SMILES	CC1(INVALID-LINKINVALID-LINK NC(=0)C(C3=CC=CC=C3)C(=0)OC4=CC=CC =C4">C@@HC(=0)O)C
InChI	InChI=1S/C23H22N2O6S/c1- 23(2)17(21(28)29)25-19(27)16(20(25)32-23)24- 18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4- 8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26) (H,28,29)/t15?,16-,17+,20-/m1/s1

Physicochemical Properties

The physicochemical properties of **Carfecillin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. As a prodrug, its properties are designed to enhance oral bioavailability, with subsequent conversion to the active form, carbenicillin.

Property	Value
Molecular Weight	454.50 g/mol
logP (calculated)	3.17
Topological Polar Surface Area	113.01 Ų
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	8
Rotatable Bonds	7
pKa (acidic)	2.79, 10.83



Mechanism of Action and Antibacterial Spectrum

Carfecillin itself is not the active antibacterial agent. It is the phenyl ester of carbenicillin and is designed to be hydrolyzed in the body to release the active drug, carbenicillin.[1]



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Figure 1: Mechanism of action of Carfecillin as a prodrug of Carbenicillin.

The antibacterial spectrum of **Carfecillin** is therefore identical to that of carbenicillin. Carbenicillin is effective against a range of Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and certain species of Proteus.[3]

Experimental Protocols Synthesis of Carfecillin

While a specific, detailed, and publicly available protocol for the synthesis of **Carfecillin** is not readily found in the primary literature, a general approach can be inferred from the synthesis of similar penicillin esters. The synthesis would involve the esterification of the carboxylic acid group of carbenicillin with phenol. A plausible synthetic route is the reaction of carbenicillin with a phenoxycarbonylating agent or the direct esterification catalyzed by a suitable coupling agent.

A general procedure for the synthesis of penicillin sodium salts from the corresponding acid involves dissolving the acid in a suitable organic solvent (e.g., ethyl acetate), followed by the



addition of a sodium salt of a weak organic acid, such as sodium 2-ethylhexanoate, to precipitate the penicillin sodium salt.[4]

Purification of Carfecillin

Purification of **Carfecillin** can be achieved through recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[5]

General Recrystallization Protocol:

- Solvent Selection: Identify a suitable solvent or solvent mixture in which Carfecillin is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Dissolution: Dissolve the crude **Carfecillin** in the minimum amount of the chosen hot solvent to form a saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity filtration.
- Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization of Carfecillin

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Carfecillin**.[6]

¹H NMR Spectroscopy:



- Sample Preparation: Dissolve a small amount of purified **Carfecillin** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
- Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
- Expected Signals: The spectrum would show characteristic signals for the protons of the penicillin core, the phenyl group, and the phenoxy group. The chemical shifts and coupling constants would be consistent with the assigned structure.

¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated solution of **Carfecillin** in a deuterated solvent.
- Acquisition: Record the ¹³C NMR spectrum.
- Expected Signals: The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the β-lactam, ester, and amide groups, as well as the aromatic carbons.

4.3.2. High-Performance Liquid Chromatography (HPLC)

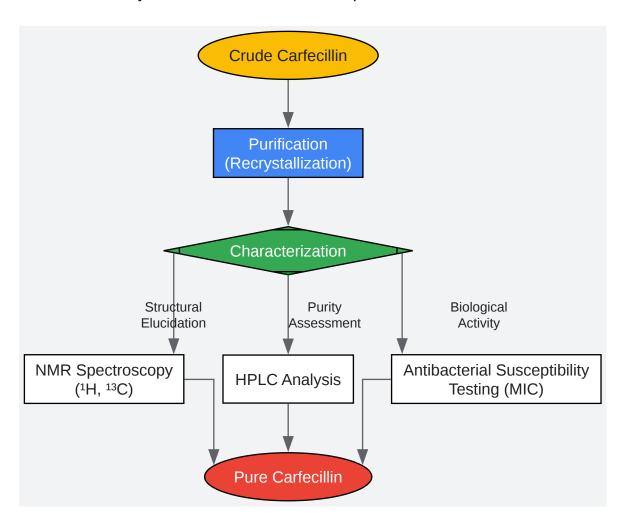
HPLC is used to assess the purity of **Carfecillin** and to monitor the progress of its synthesis and purification.[7]

General HPLC Method:

- Column: A reverse-phase C18 column is typically suitable for the analysis of penicillins.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 220-280 nm).
- Sample Preparation: Dissolve a known concentration of **Carfecillin** in the mobile phase.



Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity
can be determined by the relative area of the main peak.



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References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Carfecillin | C23H22N2O6S | CID 33672 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. rsc.org [rsc.org]
- 7. Separation of Carbenicillin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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